3-Methylimidazo[1,2-a]pyridin-2-amine
Overview
Description
3-Methylimidazo[1,2-a]pyridin-2-amine is a heterocyclic aromatic amine that belongs to the imidazopyridine class of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylimidazo[1,2-a]pyridin-2-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another method involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly halogenation, where bromine or iodine can be introduced into the molecule.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Bromine (Br2) or iodine (I2) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antituberculosis agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The compound’s ability to form hydrogen bonds and π-π stacking interactions with target proteins is crucial for its biological activity .
Comparison with Similar Compounds
3-Methylimidazo[1,2-a]pyridin-2-amine can be compared with other similar compounds, such as:
- 2-Methylimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
These compounds share similar structural features but differ in their substituents and functional groups, which can significantly impact their chemical reactivity and biological activity .
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-8(9)10-7-4-2-3-5-11(6)7/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOOGIVBYSWTHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-00-4 | |
Record name | 3-methylimidazo[1,2-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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